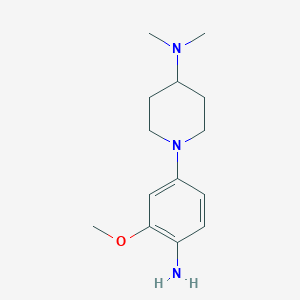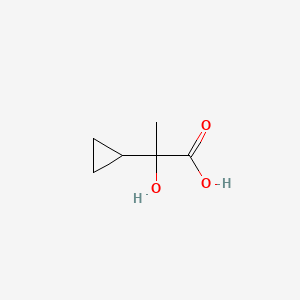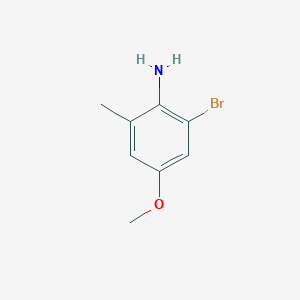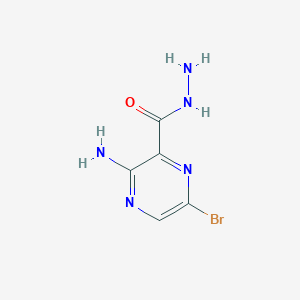
3-Amino-6-bromopyrazine-2-carbohydrazide
Vue d'ensemble
Description
“3-Amino-6-bromopyrazine-2-carbohydrazide” is a chemical compound with the molecular formula C5H4BrN3O . It has a molecular weight of 202.01 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “3-Amino-6-bromopyrazine-2-carbohydrazide” is 1S/C5H4BrN3O/c6-4-1-8-5 (7)3 (2-10)9-4/h1-2H, (H2,7,8) . This code represents the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-6-bromopyrazine-2-carbohydrazide” are as follows :
Applications De Recherche Scientifique
Corrosion Inhibition
ABPT, along with other pyrazine derivatives, has been studied for its potential use as a corrosion inhibitor. A study utilized density functional theory (DFT) and molecular dynamics (MD) simulation to investigate ABPT's effectiveness. The findings suggest that ABPT derivatives could serve as effective corrosion inhibitors, with their performance potentially enhanced by the introduction of an –SH group, indicating a promising area for further research in materials science (Saha et al., 2016).
Synthesis of Complex Molecules
ABPT is also involved in the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery. For example, it's used in the preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, which are important intermediates in these fields. These compounds are assembled through processes like palladium-mediated α-arylation, showcasing ABPT's utility in constructing pharmacologically relevant structures (Havel et al., 2018).
Anti-Tubercular Activity
Another significant application of ABPT derivatives is in the fight against tuberculosis. A study on microwave-assisted synthesis of 3-amino-N’-benzylidenepyrazine-2-carbohydrazide derivatives revealed that some of these compounds exhibit significant activity against Mycobacterium tuberculosis H37Ra. This research not only highlights ABPT derivatives as potential novel leads for tuberculosis treatment but also emphasizes the importance of structure-activity relationships in designing effective anti-tubercular agents (Miniyar et al., 2019).
Catalytic Applications
The iodine-catalyzed reaction of ABPT with 2-(arylethynyl)benzaldehydes has been explored, revealing its potential in synthesizing hydrazones and 2-arylisoquinolines under metal-free conditions. This application demonstrates ABPT's versatility in catalysis and organic synthesis, offering a pathway to novel organic compounds with possible industrial and pharmaceutical applications (Pan et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-6-bromopyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDHIQYBCUNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromopyrazine-2-carbohydrazide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)

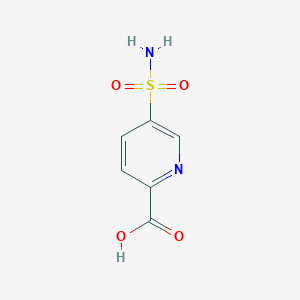
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)

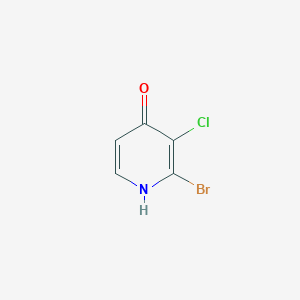
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)
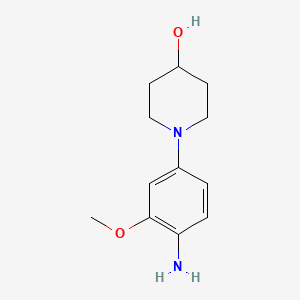
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
